molecular formula C25H25N3O4 B4176034 1-(diphenylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(diphenylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4176034
M. Wt: 431.5 g/mol
InChI Key: WAZNQJUPJTZAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine, commonly known as DAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperazine compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DAPP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, DAPP has been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes that break down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, DAPP increases the levels of these neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
DAPP has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, DAPP has been shown to modulate the activity of ion channels and receptors in the brain. Specifically, DAPP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood. Additionally, DAPP has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAPP in lab experiments is its well-established synthesis method. Additionally, DAPP has been extensively studied for its potential use in scientific research, which means that there is a wealth of information available on its properties and effects. However, one limitation of using DAPP in lab experiments is its potential toxicity. DAPP has been shown to be toxic at high doses, which means that researchers must be careful when handling and administering it.

Future Directions

There are several future directions for research on DAPP. One area of interest is the development of new drugs based on the structure of DAPP. Additionally, researchers are interested in further understanding the mechanism of action of DAPP and its effects on neurotransmitter systems in the brain. Finally, researchers are interested in exploring the potential therapeutic uses of DAPP for the treatment of psychiatric disorders.

Scientific Research Applications

DAPP has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of monoamine oxidase A and B, as well as the modulation of dopamine and serotonin receptors. Additionally, DAPP has been shown to have anxiolytic and antidepressant effects in animal models. These properties make DAPP a promising candidate for the development of new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-32-21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)25(29)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZNQJUPJTZAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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